molecular formula C18H19Cl2N B12618410 4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine CAS No. 915318-16-0

4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine

Cat. No.: B12618410
CAS No.: 915318-16-0
M. Wt: 320.3 g/mol
InChI Key: SEKIMNVEZMTHRT-UHFFFAOYSA-N
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Description

4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine is a tertiary amine featuring a conjugated butenamine backbone substituted with two 2-chlorophenyl groups at the 4-position and dimethylamine at the terminal nitrogen. The compound’s chlorinated aryl groups and amine functionality suggest relevance in pharmaceutical or materials chemistry, particularly in contexts requiring lipophilicity or electron-withdrawing substituents .

Properties

CAS No.

915318-16-0

Molecular Formula

C18H19Cl2N

Molecular Weight

320.3 g/mol

IUPAC Name

4,4-bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine

InChI

InChI=1S/C18H19Cl2N/c1-21(2)13-7-10-14(15-8-3-5-11-17(15)19)16-9-4-6-12-18(16)20/h3-6,8-12H,7,13H2,1-2H3

InChI Key

SEKIMNVEZMTHRT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=C(C1=CC=CC=C1Cl)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine typically involves the reaction of 2-chlorobenzaldehyde with N,N-dimethylbut-3-en-1-amine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide, resulting in the formation of methoxy or ethoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Methoxy or ethoxy derivatives.

Scientific Research Applications

4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Flexibility : The butenamine backbone may enhance binding to flexible biological targets compared to rigid analogs like benzylidene-linked compounds .
  • Halogen Effects : Chlorine’s steric and electronic contributions could improve receptor affinity but may increase toxicity compared to fluorine .
  • Data Limitations: No direct biological or thermal data exist for the target compound; future studies should prioritize solubility, stability, and bioactivity assays.

Biological Activity

4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine is a synthetic organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C18H20Cl2N
  • Molecular Weight : 320.256 g/mol
  • CAS Number : 915318-16-0

The compound features two chlorophenyl groups attached to a dimethylbutenamine backbone, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antiviral Activity : Some derivatives have shown promise as inhibitors of viral replication. For instance, compounds related to chlorophenyl derivatives have demonstrated significant activity against human adenovirus (HAdV) with selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide .
  • Antitumor Activity : The compound's structural analogs have been tested for their antiproliferative effects on various cancer cell lines. For example, structural modifications in related compounds have resulted in IC50 values indicating effective inhibition of tumor cell growth .

Biological Activity Data

Activity TypeReference CompoundIC50 (μM)Selectivity Index
AntiviralNiclosamide0.27>100
AntitumorFNA (related compound)1.30Not specified

Case Studies

  • Antiviral Efficacy :
    A study evaluated the antiviral potential of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues against HAdV. Among these, certain compounds exhibited low micromolar potency and high selectivity against viral replication processes, suggesting that similar structural motifs could be effective in the design of antiviral agents .
  • Antitumor Activity :
    Research on related compounds demonstrated significant antitumor effects in vitro. For instance, FNA exhibited an IC50 of 1.30 μM against HepG2 cells and showed promising results in xenograft models, indicating potential for further development as an anticancer agent .

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